molecular formula C26H22ClN3O5 B2904868 Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-67-6

Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2904868
CAS No.: 873571-67-6
M. Wt: 491.93
InChI Key: SWGPEWWXFFYJNI-UHFFFAOYSA-N
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Description

Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a structurally complex spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. Key substituents include a 4-chlorobenzyl group at position 1, a methyl group at position 7', and an ethyl carboxylate moiety at position 3'.

Properties

CAS No.

873571-67-6

Molecular Formula

C26H22ClN3O5

Molecular Weight

491.93

IUPAC Name

ethyl 2-amino-1'-[(4-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C26H22ClN3O5/c1-3-34-24(32)21-22(28)35-19-12-14(2)29-23(31)20(19)26(21)17-6-4-5-7-18(17)30(25(26)33)13-15-8-10-16(27)11-9-15/h4-12H,3,13,28H2,1-2H3,(H,29,31)

InChI Key

SWGPEWWXFFYJNI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=O)NC(=C2)C)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s spiro[indoline-3,4'-pyrano[3,2-c]pyridine] core distinguishes it from other heterocyclic systems. Below is a comparative analysis of structurally related compounds:

Compound Class Core Structure Key Substituents Molecular Weight (Example) Reference
Target Compound Spiro[indoline-3,4'-pyrano[3,2-c]pyridine] 4-Chlorobenzyl, methyl, ethyl carboxylate Not reported -
Spiro[benzoxazine-cyclopropane] (C1) Spiro[1,4-benzoxazine-2,10-cyclopropane] Pyridinylmethoxy, cyano, dimethylamino 619 (C₁: C34H34N8O4)
Thieno[2,3-b]pyridines (9a-d) Thieno[2,3-b]pyridine Cyclopropyl, aryl amino, nitro, ethyl ester ~400–450 (e.g., 9a-d)
Pyrano[3,2-c]pyridines (11a-b) Pyranopyridine Amino, cyano, phenyl ~300–350 (e.g., 11a-b)
Spiro[isoindole-1,3'-pyrazole] (1) Spiro[isoindole-1,3'-pyrazole] Chloro, methyl, phenyl ~300–350

Key Observations :

  • The target compound shares the spirocyclic motif with C1 and 1, but differs in heterocyclic core (pyrano[3,2-c]pyridine vs. benzoxazine or pyrazole).
  • Unlike thienopyridines (e.g., 9a-d), which feature sulfur-containing rings, the target compound’s pyrano[3,2-c]pyridine core may enhance oxygen-mediated hydrogen bonding.

Q & A

Q. What are the key synthetic challenges in preparing this spiro[indoline-pyrano[3,2-c]pyridine] derivative, and how can multi-step reaction optimization address them?

The synthesis involves multi-step routes with challenges in regioselectivity, stereochemical control, and yield optimization. For example, cyclization steps may require precise temperature control (e.g., reflux in ethanol/water mixtures) and catalysts (e.g., Lewis acids) to stabilize intermediates . Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry optimizations for analogous compounds, can systematically address variable interactions (e.g., solvent polarity, reaction time) to maximize yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): Assignments of spiro-junction protons (e.g., δ 4.32 ppm for CH in spiro systems) and aromatic protons (e.g., 7.15–7.39 ppm for substituted phenyl groups) confirm regiochemistry .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) .
  • Differential Scanning Calorimetry (DSC): Determines thermal stability (e.g., melting points 210–222°C for similar spiro derivatives) .

Q. How can in silico methods predict the compound’s biological activity prior to in vitro assays?

Molecular docking studies against target enzymes (e.g., kinases, proteases) assess binding affinity via software like AutoDock Vina. For example, pyrano-pyridine scaffolds often target ATP-binding pockets due to planar aromatic systems . Pharmacophore modeling can prioritize derivatives with optimal steric and electronic features .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected splitting in 1^11H NMR) for this compound?

Contradictory NMR signals may arise from dynamic stereochemical interconversion or solvent-dependent conformational changes. Strategies include:

  • Variable-Temperature NMR: Identifies coalescence temperatures for proton exchange processes .
  • Crystallography: Single-crystal X-ray diffraction (mean C–C bond length 0.005 Å, R factor <0.06) definitively resolves ambiguous stereochemistry .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR analysis focuses on:

  • Substituent Effects: The 4-chlorobenzyl group enhances lipophilicity and target engagement (e.g., chlorophenyl derivatives show 10–50 nM IC50_{50} against kinases) .
  • Spiro-Junction Rigidity: Modulating the dihydrospiro ring (e.g., replacing oxygen with sulfur) alters conformational flexibility and binding kinetics .
ModificationImpact on ActivityReference
Replacement of ethyl ester with methyl esterReduced metabolic stability
Introduction of hydroxymethyl groupImproved solubility and bioavailability

Q. What experimental designs mitigate batch-to-batch variability during scale-up synthesis?

  • Continuous-Flow Chemistry: Reduces variability by maintaining precise reaction parameters (e.g., residence time, mixing efficiency) .
  • Process Analytical Technology (PAT): Real-time monitoring (e.g., inline FTIR) detects deviations in intermediate formation .

Q. How can computational modeling reconcile contradictory in vitro and in vivo efficacy data?

Discrepancies may arise from poor pharmacokinetic properties (e.g., rapid hepatic clearance). Physiologically Based Pharmacokinetic (PBPK) models simulate absorption/distribution profiles. For instance, ester hydrolysis rates (predicted via QSPR models) correlate with in vivo half-lives .

Methodological Considerations

Q. What are the best practices for validating synthetic intermediates in multi-step routes?

  • Intermediate Trapping: Use quenching agents (e.g., NH4_4Cl) to stabilize reactive intermediates (e.g., enolates) for LC-MS analysis .
  • Isolation via Column Chromatography: Gradient elution (hexane/ethyl acetate) separates diastereomers with <0.5 Rf differences .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Polar Aprotic Solvents (e.g., DMSO): Prevent hydrolysis of the ester moiety but may promote oxidation at the amino group .
  • Buffered Solutions (pH 6–8): Minimize degradation; acidic/basic conditions accelerate ring-opening of the spiro system .

Data Interpretation and Reporting

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Dose-Response Curves: Calculate Hill slopes to assess cooperativity (slope >1 suggests multi-target effects) .
  • Mechanistic Profiling: RNA-seq identifies off-target pathways (e.g., apoptosis vs. necrosis markers) .

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